Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid
Beschreibung
Molecular Architecture and Stereochemical Configuration
This compound possesses a molecular formula of C₂₈H₂₃NO₄ with a molecular weight of 437.5 g/mol. The compound features a complex molecular architecture centered around a β-amino acid backbone with specific stereochemical configuration at the β-carbon position. The (R)-configuration indicates that the amino group and 2-naphthyl substituent are positioned according to the Cahn-Ingold-Prelog priority rules, creating a defined three-dimensional arrangement that influences the compound's chemical and biological properties.
The molecular structure incorporates three distinct aromatic systems: the fluorenyl group of the Fmoc protecting group, and the bicyclic naphthalene ring system attached at the β-carbon position. The fluorenylmethoxycarbonyl group serves as a temporary protecting group for the amino functionality, featuring a rigid fluorene backbone connected through a methylene bridge to the carbamate protecting group. This architectural arrangement provides both steric bulk and π-electron density that influences molecular interactions and conformational preferences.
The 2-naphthyl substituent represents a significant structural feature, as the naphthalene ring system provides extended aromatic character and potential for π-π stacking interactions. The positioning of this group at the 2-position of the naphthalene ring creates specific geometric constraints and electronic properties. The β-carbon serves as the chiral center, with the amino group, carboxylic acid functionality, and aromatic substituent arranged in a tetrahedral geometry that defines the compound's stereochemical identity.
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid. This nomenclature precisely describes the molecular structure by identifying the propanoic acid backbone with specific substitution patterns and stereochemical configuration. The numbering system begins with the carboxylic acid carbon as position 1, making the amino-substituted carbon position 3, which corresponds to the β-position in amino acid terminology.
Alternative systematic names include (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid, which emphasizes the carbamate protecting group structure. The Chemical Abstracts Service registry number 511272-48-3 provides unique identification for this specific stereoisomer. The compound also carries the MDL number MFCD03428029, facilitating database searches and chemical inventory management.
The InChI identifier InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 provides a standardized string representation of the molecular structure that enables computational processing and database matching. The corresponding InChI Key WMWTTXWFWZKELH-AREMUKBSSA-N serves as a compressed identifier for rapid database searches.
Table 1: Systematic Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid |
| Molecular Formula | C₂₈H₂₃NO₄ |
| CAS Registry Number | 511272-48-3 |
| MDL Number | MFCD03428029 |
| InChI Key | WMWTTXWFWZKELH-AREMUKBSSA-N |
| PubChem CID | 7010063 |
Comparative Analysis of β-Amino Acid vs. α-Amino Acid Frameworks
The structural framework of this compound as a β-amino acid presents fundamental differences from conventional α-amino acids used in natural protein synthesis. In α-amino acids, the amino group is attached to the carbon adjacent to the carboxylic acid group, creating a two-carbon backbone between functional groups. Conversely, β-amino acids feature an extended three-carbon backbone with the amino group positioned on the β-carbon, two carbons away from the carboxylic acid functionality.
This extended backbone provides increased conformational flexibility compared to α-amino acids, as rotation can occur around both the Cα-Cβ and Cβ-Cγ bonds in peptide chains formed from β-amino acids. The additional methylene group in the backbone significantly alters the geometric constraints and allows for formation of different secondary structures, including 8-helix, 10-helix, 12-helix, and 14-helix conformations that are not observed in α-peptides. These helical structures are stabilized by hydrogen bonding patterns that differ from the traditional α-helical and β-sheet structures of natural proteins.
Computational studies have demonstrated that β-amino acids exhibit distinct energy landscapes compared to their α-amino acid counterparts. The β³ configuration, where the organic residue is located on the carbon atom next to the nitrogen terminus, shows greater conformational stability relative to β² structures where the residue is positioned adjacent to the carbonyl group. Solvation effects generally stabilize β-amino acid conformations relative to gas-phase calculations, and intramolecular hydrogen bonding plays a crucial role in determining preferred conformations.
The presence of aromatic substituents like the 2-naphthyl group in β-amino acids creates additional considerations for secondary structure formation. Large aromatic ring systems are often accommodated better in β-pleated sheet-like structures due to the increased spatial requirements. The aromatic character also introduces potential for π-π stacking interactions that can influence peptide folding and stability when these residues are incorporated into longer peptide chains.
Crystallographic Studies and Conformational Dynamics
Crystallographic analysis of compounds related to this compound has revealed important insights into conformational preferences and solid-state packing arrangements. Studies of dinaphthyl amino acid derivatives have demonstrated the highly dynamic nature of naphthalene-containing amino acids, with crystal structures showing multiple conformational states even in the solid phase. These investigations reveal that compounds with naphthalene substituents can adopt different orientations in crystalline environments, including syn and anti arrangements relative to the amino acid backbone.
Nuclear magnetic resonance spectroscopy has proven particularly valuable for analyzing the conformational dynamics of naphthyl-substituted amino acids in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy experiments have identified specific rotameric preferences, with the 2-naphthyl group in chiral amino acid environments showing four distinct rotamers with different energetic populations. Time-averaged Nuclear Overhauser Effects indicate that these compounds exist in dynamic equilibrium between different conformational states, with the population distribution dependent on the specific chemical environment.
Table 2: Physical Properties of this compound
The conformational analysis of related β-amino acids has shown that solvation significantly influences structural preferences. Gas-phase calculations typically identify multiple stable conformations within narrow energy ranges of 1-2 kilojoules per mole, while inclusion of solvation effects through continuum models provides additional stabilization. For β-amino acids containing aromatic substituents, the possibility of intramolecular hydrogen bonding between side chains and backbone groups creates additional complexity in conformational landscapes.
Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into the energy barriers for conformational interconversion in β-amino acids. The presence of the 2-naphthyl substituent introduces steric constraints that favor certain dihedral angle combinations while disfavoring others. These computational studies suggest that the aromatic ring system can participate in stabilizing interactions through both π-π stacking and edge-to-face arrangements, particularly when incorporated into peptide structures where multiple aromatic residues are present.
Eigenschaften
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTTXWFWZKELH-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426598 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-48-3 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Stereoselective Synthesis of the (R)-Enantiomer
The preparation of the optically active (R)-3-amino-3-(2-naphthyl)-propionic acid core involves asymmetric synthesis or resolution techniques:
Asymmetric Synthesis via Epoxidation and Azide Ring Opening:
One approach involves the epoxidation of a suitable 2-naphthyl-substituted alkene precursor, followed by nucleophilic ring opening with azide ions to introduce the amino functionality. The epoxidation is typically performed using aqueous hydrogen peroxide in the presence of tungstic acid or other catalysts under controlled pH and temperature conditions (50–120 °C) to favor the formation of the desired stereoisomer. Subsequent reduction of the azide to the amine and protection with the Fmoc group completes the synthesis.Optical Resolution of Racemic Mixtures:
Racemic 3-amino-3-(2-naphthyl)propionic acid derivatives can be resolved using optically active amino alcohols or sulfonic acids to form diastereomeric salts. Fractional recrystallization of these salts allows isolation of the (R)-enantiomer with high optical purity. The diastereomer salts are then decomposed under acidic or basic aqueous conditions to release the optically active amino acid, which is subsequently Fmoc-protected.
Fmoc Protection of the Amino Group
The amino group of the (R)-3-amino-3-(2-naphthyl)-propionic acid is protected using the standard Fmoc protection method:
- The free amino acid or its salt is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine, typically in a biphasic aqueous/organic solvent system (e.g., dioxane/water or dichloromethane/water).
- The reaction is conducted under mild conditions (0–25 °C) to prevent racemization and side reactions.
- The Fmoc-protected amino acid is then extracted and purified by crystallization or chromatography.
Purification and Characterization
- The final product is purified by recrystallization from suitable solvents such as methanol or ethyl acetate, or by preparative chromatography to ensure high purity and stereochemical integrity.
- Characterization includes melting point determination (199–201 °C), optical rotation measurement (D = +38 ± 2° in DMF), and spectroscopic analysis (NMR, MS).
Data Table Summarizing Key Preparation Parameters
| Step | Conditions / Reagents | Notes / Outcomes |
|---|---|---|
| Epoxidation | Aqueous H2O2, tungstic acid catalyst, 50–120 °C | Stereoselective formation of epoxide intermediate |
| Azide ring opening | Sodium azide, solvent (e.g., DMF), room temp to 60 °C | Introduces amino group, mixture of stereoisomers |
| Optical resolution | Optically active amino alcohols, recrystallization | Isolation of (R)-enantiomer with high enantiomeric excess |
| Azide reduction | Hydrogenation or Staudinger reaction | Converts azide to primary amine |
| Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N), aqueous/organic biphasic system, 0–25 °C | Protects amino group, prevents racemization |
| Purification | Recrystallization, chromatography | Yields pure Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid |
Research Findings and Considerations
- The stereochemical purity of the (R)-enantiomer is critical for its application in peptide synthesis and drug development, as the biological activity can be highly enantioselective.
- The Fmoc protection step must be carefully controlled to avoid racemization, which can occur under strongly basic or high-temperature conditions.
- Solubility considerations indicate that the compound is sparingly soluble in DMF and slightly soluble in DMSO and methanol (especially when heated), which affects reaction and purification conditions.
- The use of optically active resolving agents and fractional recrystallization remains a practical method for obtaining high enantiomeric purity when asymmetric synthesis routes are less accessible or cost-prohibitive.
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Free amino acids.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid serves as a key building block in SPPS, allowing for the efficient assembly of peptides with high purity. The Fmoc group protects the amino functionality during synthesis, facilitating the formation of stable peptide bonds.
The compound's structural characteristics make it valuable in designing novel drug candidates targeting specific biological pathways. Its hydrophobic and aromatic properties contribute to the stability and efficacy of peptide-based therapeutics.
Case Study: Peptide-Based Drug Design
In a study exploring the synthesis of peptide inhibitors for cancer treatment, this compound was incorporated into peptides that demonstrated significant inhibitory activity against tumor cell proliferation .
Bioconjugation
This compound is used to create bioconjugates that link biomolecules to drugs or imaging agents. This application enhances the specificity and efficacy of therapeutic agents.
Example Application
In one research project, bioconjugates formed using this compound were utilized for targeted drug delivery systems, improving the therapeutic index of chemotherapeutic agents by selectively delivering them to cancer cells .
Neuroscience Research
The compound plays a crucial role in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders and potential treatments.
Research Findings
Studies have shown that peptides synthesized from this compound can act as neuropeptide mimetics, influencing neuronal signaling pathways relevant to conditions such as depression and anxiety .
Wirkmechanismus
The mechanism of action of Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid involves its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds. The naphthyl group enhances the compound’s hydrophobic interactions, facilitating the self-assembly of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Phenylalanine: Contains a phenyl group instead of a naphthyl group.
Fmoc-Tyrosine: Contains a phenolic hydroxyl group.
Fmoc-Tryptophan: Contains an indole group.
Uniqueness: Fmoc-®-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its naphthyl group, which provides distinct aromatic and hydrophobic properties. This makes it particularly useful in applications requiring strong π-π interactions and hydrophobicity .
Biologische Aktivität
Fmoc-(R)-3-amino-3-(2-naphthyl)-propionic acid (Fmoc-NapAA) is a non-natural amino acid that has gained attention in various fields of biological research, particularly in peptide synthesis, drug development, and neuroscience. This article explores its biological activity, applications, and relevant research findings.
- Chemical Formula : C28H23NO4
- Molecular Weight : 437.5 g/mol
- CAS Number : 269078-81-1
- IUPAC Name : 3-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
- Purity : ≥95%
Applications in Research
Fmoc-NapAA is primarily utilized in the following areas:
- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptide structures with high purity .
- Drug Development : Its unique structural properties make it valuable for designing novel drug candidates that target specific biological pathways, particularly in oncology and neuropharmacology .
- Bioconjugation : The compound can be employed to create bioconjugates that link biomolecules to drugs or imaging agents, enhancing therapeutic efficacy and specificity .
- Neuroscience Research : Fmoc-NapAA plays a role in studying neuropeptides and their functions, contributing to the understanding of neurological disorders and potential treatments .
Biological Activity
The biological activity of Fmoc-NapAA has been investigated through various studies, highlighting its potential as an antiproliferative agent and its role in modulating receptor activities.
Antiproliferative Activity
Recent studies have demonstrated that compounds derived from Fmoc-NapAA exhibit significant antiproliferative activity against cancer cell lines. For instance:
- A peptidomimetic containing Fmoc-NapAA showed an IC50 value of 194 nM in HER2-overexpressing breast cancer cell lines (SKBR-3) and 18 nM in lung cancer cell lines .
- Another analog exhibited IC50 values ranging from nanomolar to micromolar concentrations against various breast cancer cell lines, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of Fmoc-NapAA derivatives has been extensively studied to optimize their biological activity:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 18 | 194 | HER2+ Breast Cancer |
| Compound 5 | 396 | HER2+ Breast Cancer |
| Compound 5 (Capped) | >1000 | Various |
These findings suggest that the presence of specific functional groups and the stereochemistry of the amino acids significantly influence the biological activity of these compounds.
The mechanism by which Fmoc-NapAA derivatives exert their biological effects involves modulation of receptor dimerization and inhibition of signaling pathways associated with cancer proliferation:
- Studies have shown that certain compounds inhibit HER2:HER3 and EGFR:HER2 dimerization, leading to reduced signaling through these pathways . This suggests a dual inhibitory mechanism that could be exploited for therapeutic purposes.
Case Studies
-
Case Study on HER2+ Breast Cancer :
- Researchers synthesized a series of peptidomimetics based on Fmoc-NapAA and evaluated their antiproliferative effects on SKBR-3 cells.
- The most effective compound exhibited an IC50 value of 194 nM, demonstrating significant potential for targeted cancer therapy.
- Neuroscience Application :
Q & A
Q. What are the standard protocols for synthesizing Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Activation of the carboxyl group with coupling reagents (e.g., HATU, DIC/Oxyma).
- Deprotection of the Fmoc group using 20% piperidine in DMF.
- Purification via reverse-phase HPLC to achieve >97% purity, with mobile phases often combining acetonitrile and water containing 0.1% TFA. Steric hindrance from the 2-naphthyl group may require extended coupling times (1–2 hours) and elevated temperatures (40–50°C) to ensure efficient incorporation .
Q. How is the purity and enantiomeric excess of this compound validated?
Analytical methods include:
- HPLC with UV detection (λ = 254 nm) for purity assessment.
- LC-MS to confirm molecular weight (C₂₈H₂₃NO₄, MW: 437.49).
- Chiral HPLC or circular dichroism (CD) to verify the R-configuration and ensure >99% enantiomeric excess.
- ¹H/¹³C NMR to resolve structural features, such as aromatic protons from the naphthyl group and Fmoc-related signals .
Q. What storage conditions are recommended to maintain stability?
Store at -20°C in a desiccated environment under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group and oxidation of the naphthyl moiety. Lyophilized forms should be protected from light to avoid photodegradation .
Advanced Research Questions
Q. How does the stereochemistry of the R-configuration influence peptide secondary structure?
The R-configuration introduces steric constraints that stabilize β-sheet or β-turn conformations in peptides. Computational modeling (e.g., MD simulations) and experimental techniques like NMR NOE analysis reveal restricted rotation around the Cα-Cβ bond due to the bulky naphthyl group. This can enhance peptide rigidity, making it useful for designing constrained epitopes or enzyme inhibitors .
Q. What strategies mitigate racemization during SPPS incorporation?
Racemization risks arise under basic conditions (e.g., during Fmoc deprotection). Mitigation approaches include:
- Using low-temperature coupling (0–4°C) with activated esters (e.g., HATU/DIPEA).
- Minimizing piperidine exposure time (<5 minutes per deprotection cycle).
- Employing oxyma-based coupling reagents , which reduce base-induced racemization compared to HOBt/DIC .
Q. How does the 2-naphthyl group impact peptide solubility and aggregation?
The hydrophobic naphthyl moiety reduces aqueous solubility, necessitating co-solvent systems (e.g., DMF/THF or DMSO) during SPPS. Aggregation can be mitigated by:
Q. What are the challenges in synthesizing peptides with multiple naphthyl-substituted residues?
Key challenges include:
- Steric hindrance leading to incomplete coupling. Solutions include iterative coupling cycles and ultra-efficient activators (e.g., PyAOP).
- On-resin aggregation , addressed by incorporating pseudoproline dipeptides or backbone amide-protecting groups (e.g., Hmb).
- Purification difficulties due to hydrophobicity, resolved with gradient-elution HPLC using C18 columns and 0.1% TFA .
Q. How is this compound utilized in drug screening and protein engineering?
Applications include:
- Designing GPCR-targeting peptides where the naphthyl group mimics aromatic pharmacophores.
- Engineering fluorescent probes via conjugation with dansyl or pyrene derivatives.
- Studying protein-protein interactions by incorporating the residue into interface-mimicking peptides. Stability under physiological conditions (pH 7.4, 37°C) is validated via LC-MS and circular dichroism over 24–72 hours .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
